methyl 6-(trifluoromethyl)morpholine-3-carboxylate hydrochloride, Mixture of diastereomers
Description
Methyl 6-(trifluoromethyl)morpholine-3-carboxylate hydrochloride is a hydrochloride salt of a morpholine derivative featuring a trifluoromethyl (-CF₃) group and a methyl carboxylate ester. It exists as a mixture of diastereomers, with two stereoisomeric forms confirmed by its CAS numbers: 2703749-02-2 (specified stereochemistry) and 2703774-47-2 (unspecified stereochemistry) . The molecular formula is C₇H₁₁ClF₃NO₃, with a molecular weight of 249.61 g/mol. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of trifluoromethyl-containing bioactive molecules .
Key structural features include:
- Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom.
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity in drug candidates.
- Carboxylate ester: Provides reactivity for further functionalization.
Safety data indicate significant hazards, including acute toxicity (H300: fatal if swallowed) and instability (H200: explosive) .
Properties
CAS No. |
2703774-47-2 |
|---|---|
Molecular Formula |
C7H11ClF3NO3 |
Molecular Weight |
249.61 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)morpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO3.ClH/c1-13-6(12)4-3-14-5(2-11-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H |
InChI Key |
GNJDUZABNUYVOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC(CN1)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Methyl 6-(trifluoromethyl)morpholine-3-carboxylate hydrochloride, a compound characterized as a mixture of diastereomers, has garnered attention in the pharmaceutical field due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological effects, and relevant research findings.
1. Chemical Structure and Properties
The compound features a morpholine ring with a trifluoromethyl group and a carboxylate moiety. The trifluoromethyl () group is known for enhancing the lipophilicity and metabolic stability of drug candidates, influencing their biological interactions.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their unique electronic properties. The electronegative nature of the group can facilitate stronger binding interactions with various proteins and enzymes, potentially leading to increased potency in therapeutic applications .
3.1 Antimicrobial Activity
Studies have shown that derivatives of morpholine compounds can possess significant antimicrobial properties. For instance, certain morpholine derivatives have been evaluated for their effectiveness against bacterial strains, demonstrating promising results in inhibiting growth at low concentrations .
3.3 Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in critical biochemical pathways. For example, modifications in morpholine structures have led to the development of inhibitors targeting proteases and kinases, which are pivotal in cancer progression and other diseases .
4.1 Structure-Activity Relationship (SAR) Studies
A comprehensive SAR analysis has highlighted the importance of substituent positioning on the morpholine ring. Variations in substituents significantly affect biological activity, with certain configurations yielding higher potency against specific targets .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 72 | Protease X |
| Compound B | 110 | Protease Y |
| Methyl 6-(trifluoromethyl)morpholine-3-carboxylate | TBD | TBD |
4.2 In Vivo Studies
In vivo studies assessing the pharmacokinetics and bioavailability of related compounds have shown that trifluoromethyl groups can enhance absorption and distribution within biological systems, leading to improved therapeutic outcomes .
Scientific Research Applications
1.1. Antidepressant Properties
Research indicates that compounds similar to methyl 6-(trifluoromethyl)morpholine-3-carboxylate exhibit significant activity as serotonin and norepinephrine reuptake inhibitors (SNRIs). Such mechanisms are crucial for the treatment of various mood disorders, including depression and anxiety. The trifluoromethyl group enhances the pharmacological profile by improving binding affinity to monoamine transporters, which are implicated in these disorders .
1.2. Treatment of Urinary Disorders
The compound's structural characteristics suggest utility in treating urinary disorders, particularly through the modulation of neurotransmitter systems involved in bladder control. Its role as a monoamine transporter inhibitor positions it as a candidate for addressing conditions such as urinary incontinence .
1.3. Antiviral Activity
There is emerging evidence that morpholine derivatives, including this compound, may have antiviral properties, particularly against viruses such as hepatitis B. The mechanism may involve interference with viral replication processes or modulation of host cell pathways .
2.1. Building Block in Organic Synthesis
Methyl 6-(trifluoromethyl)morpholine-3-carboxylate serves as a versatile building block in organic synthesis. Its trifluoromethyl group allows for diverse functionalization reactions, making it useful in developing complex molecular architectures .
2.2. Trifluoromethylation Reactions
The incorporation of the trifluoromethyl group into organic molecules is a significant area of research due to its impact on biological activity and physical properties. Methods such as nucleophilic and electrophilic trifluoromethylation have been developed to introduce this functional group into various substrates effectively .
3.1. Case Study: Development of SNRIs
In a study investigating new SNRIs, researchers synthesized derivatives of methyl 6-(trifluoromethyl)morpholine-3-carboxylate and evaluated their pharmacological profiles through in vitro assays. The results demonstrated enhanced potency compared to non-fluorinated analogs, supporting the hypothesis that trifluoromethylation can significantly affect drug efficacy .
| Compound | Activity | Reference |
|---|---|---|
| Methyl 6-(trifluoromethyl)morpholine-3-carboxylate | SNRI | |
| Non-fluorinated analog | Lower potency |
3.2. Case Study: Antiviral Potential
A recent investigation into the antiviral properties of morpholine derivatives highlighted the efficacy of methyl 6-(trifluoromethyl)morpholine-3-carboxylate against hepatitis B virus in vitro. The study noted that the compound interfered with viral replication at low micromolar concentrations, indicating potential for further development as an antiviral agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares methyl 6-(trifluoromethyl)morpholine-3-carboxylate hydrochloride with four analogous compounds:
Key Observations:
Core Heterocycle : The target compound’s morpholine ring distinguishes it from cyclobutane (), pyrrolidine (), and diazaspiro () derivatives. Morpholine offers balanced polarity and conformational rigidity, influencing solubility and target binding.
Trifluoromethyl Group : All compared compounds include -CF₃, which improves metabolic stability and membrane permeability .
Diastereomer Complexity : The target compound’s diastereomeric mixture contrasts with single-isomer analogs (), necessitating advanced purification techniques (e.g., chiral chromatography).
Preparation Methods
The introduction of the trifluoromethyl group into the morpholine scaffold is a critical step in synthesizing this compound. A widely cited approach involves the Ruppert–Prakash reagent (TMSCF₃) for nucleophilic trifluoromethylation. In a gram-scale synthesis of analogous β-secretase inhibitors, researchers achieved trifluoromethylation of a morpholinone intermediate using TMSCF₃ under anhydrous conditions . The reaction proceeded via:
-
Ketone Activation : A morpholin-3-one precursor was treated with TMSCF₃ in the presence of a halogenating agent (e.g., N-bromosuccinimide) to form a trifluoromethylated ketone intermediate.
-
Reduction : The ketone was reduced using sodium borohydride or similar agents, yielding a secondary alcohol with a 4:1 diastereomeric ratio .
This method highlights the challenges of stereocontrol during reduction, as the planar sp² carbonyl carbon allows for non-selective nucleophilic attack, leading to diastereomer formation.
Morpholine Ring Construction via Cyclization
The morpholine ring can be assembled through radical-mediated cyclization or acid-catalyzed ring closure . A notable protocol for analogous morpholine derivatives involves:
-
Radical Cyclization : Tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in refluxing toluene facilitate the formation of the morpholine ring from a linear precursor . For example, a diastereomeric mixture of methyl 6,6-dimethylmorpholine-3-carboxylate was synthesized via this method, achieving ring closure in 78% yield .
-
Diastereomer Formation : The radical intermediate’s conformational flexibility during cyclization contributes to non-selective stereochemical outcomes, necessitating chromatographic separation .
Adapting this strategy to introduce a trifluoromethyl group would require a pre-functionalized linear precursor, such as a brominated or iodinated intermediate, to accommodate subsequent trifluoromethylation.
Esterification and Salt Formation
The methyl ester at the 3-position is typically introduced early in the synthesis to avoid side reactions. Esterification is achieved via:
-
Direct Alkylation : Treatment of a carboxylic acid intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) .
-
Coupling Reagents : Use of condensing agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) for sterically hindered substrates .
Hydrochloride salt formation is the final step, involving exposure of the free base to hydrochloric acid. For instance, hydrogenation of a benzyl-protated intermediate over palladium hydroxide/carbon under hydrogen pressure (50 psi) followed by acid workup yields the hydrochloride salt .
Diastereomer Resolution and Analysis
The diastereomeric mixture arises primarily during trifluoromethylation or reduction steps . Key resolution methods include:
-
Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, though this is cost-prohibitive for large-scale synthesis .
-
Crystallization : Differential solubility of diastereomers in solvents like hexanes/ethyl acetate enables partial purification .
Analytical data for the target compound’s diastereomers are scarce in literature, but analogous morpholine derivatives exhibit distinct ¹H NMR chemical shifts for protons adjacent to stereocenters. For example, methyl 6,6-dimethylmorpholine-3-carboxylate shows split signals at δ 1.11 ppm (s, 3H) and δ 1.09 ppm (s, 3H) for the gem-dimethyl groups .
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for synthesizing methyl 6-(trifluoromethyl)morpholine-3-carboxylate hydrochloride:
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing methyl 6-(trifluoromethyl)morpholine-3-carboxylate hydrochloride as a mixture of diastereomers?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving key intermediates such as methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, as demonstrated in analogous syntheses (e.g., Reference Example 107). Reactions often use hydrochloric acid (HCl) in dioxane for deprotection or salt formation, followed by azeotropic drying with toluene. Purification is typically achieved via HPLC with mobile phases like acetonitrile/water (0.1% formic acid) and columns such as YMC-Actus Triart C18 .
Q. How is the successful formation of the compound confirmed using analytical techniques?
- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) is used to confirm the molecular ion peak (e.g., m/z 658 [M+H]⁺ in Reference Example 107). High-performance liquid chromatography (HPLC) with standardized conditions (e.g., retention time of 1.18 minutes under SMD-TFA05 analysis) verifies purity and detects diastereomers. Cross-validation with nuclear magnetic resonance (NMR) or X-ray crystallography may be required for structural elucidation .
Advanced Research Questions
Q. What strategies are effective in optimizing the diastereomeric ratio during synthesis?
- Methodological Answer : Adjusting reaction conditions (e.g., temperature, solvent polarity) can influence diastereomer formation. For example, using chiral auxiliaries or additives like tetrabutylammonium iodide (TBAI) may enhance stereoselectivity. Post-synthesis, preparative HPLC with chiral stationary phases or modified mobile phases (e.g., MeCN/water with formic acid gradients) can isolate diastereomers, as shown in Example 405 .
Q. How can researchers resolve contradictions between LCMS and HPLC data when characterizing the compound?
- Methodological Answer : Discrepancies between LCMS (indicating a single molecular ion) and HPLC (showing multiple peaks) often arise from diastereomers or impurities. To resolve this, perform tandem MS (MS/MS) to confirm fragmentation patterns and compare retention times with reference standards. Adjust HPLC parameters, such as column temperature or mobile phase composition, to improve resolution. Additional characterization via ¹H/¹³C NMR can confirm diastereomer identity .
Q. What methodological considerations are critical when scaling up the synthesis while maintaining diastereomer consistency?
- Methodological Answer : Scaling requires strict control of stoichiometry, reaction time, and temperature to minimize side reactions. For example, in Example 405, prolonged heating (80°C for 1.5 hours) ensures complete alkylation. Use scalable purification methods like preparative HPLC with larger columns (e.g., 50 x 330 mm) and automated fraction collection. Monitor diastereomer ratios at each step using analytical HPLC to ensure batch-to-batch consistency .
Q. How can reaction intermediates be stabilized to improve yields in multi-step syntheses?
- Methodological Answer : Sensitive intermediates (e.g., tert-butyl-protected amines) require inert atmospheres and anhydrous solvents. For instance, in Example 405, intermediates are stabilized using N,N-dimethylformamide (DMF) and azeotropic drying. Quenching reactive byproducts (e.g., triethylammonium chloride) via filtration and using scavengers like molecular sieves can prevent degradation .
Data Analysis and Contradiction Management
Q. How should researchers address variability in LCMS or HPLC results across batches?
- Methodological Answer : Standardize instrument calibration (e.g., using internal standards) and validate methods with control samples. For LCMS, ensure consistent ionization conditions (e.g., electrospray ionization voltage). For HPLC, replicate runs under identical conditions (e.g., SMD-TFA05) to identify outliers. Statistical tools like principal component analysis (PCA) can correlate variability with process parameters .
Q. What advanced techniques are recommended for elucidating the absolute configuration of diastereomers?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining absolute configuration. Alternatively, electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) can provide stereochemical insights. Chiral derivatization agents (e.g., Mosher’s acid) may also be used for NMR-based configuration analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
